molecular formula C10H16O2 B159444 Oxypinocamphone CAS No. 10136-65-9

Oxypinocamphone

Cat. No. B159444
CAS RN: 10136-65-9
M. Wt: 168.23 g/mol
InChI Key: VZRRCQOUNSHSGB-UHFFFAOYSA-N
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Description

Oxypinocamphone is a natural compound found in the essential oil of the plant Artemisia annua L. It has been studied for its potential use in medicinal applications due to its unique chemical structure and properties. In

Mechanism Of Action

The mechanism of action of Oxypinocamphone is not fully understood. However, it has been suggested that it may work by inhibiting the growth of cancer cells, reducing inflammation, and scavenging free radicals.

Biochemical And Physiological Effects

Oxypinocamphone has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have antioxidant effects by scavenging free radicals.

Advantages And Limitations For Lab Experiments

One advantage of using Oxypinocamphone in lab experiments is its unique chemical structure and properties. It has been shown to have a variety of biological activities, making it a useful tool in studying various diseases. However, the low yield of the compound makes it difficult to obtain in large quantities, limiting its use in certain experiments.

Future Directions

For research include exploring its potential use in treating malaria, cancer, and inflammation, as well as studying its safety for human use.

Scientific Research Applications

Oxypinocamphone has been studied for its potential use in treating various diseases. It has been found to have antimalarial, anticancer, and anti-inflammatory properties. In addition, it has been shown to have antioxidant and antimicrobial effects.

properties

CAS RN

10136-65-9

Product Name

Oxypinocamphone

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

InChI

InChI=1S/C10H16O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-7,12H,4-5H2,1-3H3

InChI Key

VZRRCQOUNSHSGB-UHFFFAOYSA-N

SMILES

CC1(C2CC1C(C(=O)C2)(C)O)C

Canonical SMILES

CC1(C2CC1C(C(=O)C2)(C)O)C

Other CAS RN

10136-65-9

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A process for producing 2-hydroxy-3-pinanone, comprising the steps of reacting α-pinene with catalytic potassium osmate in solution of pyridine, N-methylmorpholine-N-oxide and aqueous acetone to produce cis-pinanediol; and thereafter oxidizing said cis-pinanediol with DMSO activated by pyridine.SO3 and triethylamine in an appropriate solvent to produce 2-hydroxy-3-pinanone.
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cis-pinanediol
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Synthesis routes and methods II

Procedure details

o-Iodoxybenzoic acid I (420 mg; 1.5 mmol) was added under stirring in one portion to a solution of pinanediol (170 mg; 1 mmol) in DMSO (3.4 ml) and THF (2.9 ml) at 0° C. After 3 h the reaction was poured in 20 ml of a solution of Na2CO3 (10%) and extracted with diethyl ether (3×10 ml). The combined organic layers were dried over sodium sulfate. The organic solvent was distilled under vacuum. The residue was purified by chromatography (SiO2, dichloromethane) to give after trituration with n-hexane, 145 mg (86%) of 2-hydroxy-pinanone, mp 30°-32° C.
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170 mg
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3.4 mL
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2.9 mL
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solution
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20 mL
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Yield
86%

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